molecular formula C6H6O4 B1253020 (R)-5-oxo-2,5-dihydro-2-furylacetic acid

(R)-5-oxo-2,5-dihydro-2-furylacetic acid

Cat. No. B1253020
M. Wt: 142.11 g/mol
InChI Key: HPEKPJGPWNSAAV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-oxo-2,5-dihydro-2-furylacetic acid is a 5-oxo-2,5-dihydro-2-furylacetic acid. It is an enantiomer of a (S)-5-oxo-2,5-dihydro-2-furylacetic acid.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 4,5-bisethoxycarbonyl-2,5-dihydro-3-hydroxy-2-oxo-5-furylacetate and its derivatives were synthesized through self-condensation of ethyl oxaloacetate, providing insights into their structures and potential applications in organic synthesis (Cocker, Ladwa, Mcmurry, & Ntamila, 1971).

Methodologies in Organic Synthesis

  • A general route for synthesizing 5-substituted-2-furylacetic acids, including natural metabolites like plakorsin B, was developed, indicating the compound's versatility in chemical synthesis (Hayes, Knight, Smith, & O'Halloran, 2010).

Chemical Reactions and Properties

  • Studies on the synthesis of 2-Methoxyimino-2-furylacetic acid from 2-acetoxyfuran and benzaldehyde highlight the chemical properties and potential applications of these compounds in industrial chemistry (Liu Zuo-zhou, 2007).
  • Rhodium-catalyzed reactions involving lithium 5-methyl-2-furyltriolborate and unsaturated ketones or esters, followed by ozonolysis, were used for the enantioselective synthesis of γ-oxo-carboxylic acids, demonstrating advanced applications in asymmetric synthesis (Xiao‐Qiang Yu, Shirai, Yamamoto, & Miyaura, 2011).

Novel Compounds and Derivatives

  • Research on novel compounds like 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid shows the diversity of structures that can be derived from (R)-5-oxo-2,5-dihydro-2-furylacetic acid, expanding its potential applications in synthetic chemistry (Lichitsky, Komogortsev, & Melekhina, 2022).

Reactivity and Chemical Behavior

  • Investigations into the chemical reactivity of the BISARG melanoidin pigment and its derivatives, related to (R)-5-oxo-2,5-dihydro-2-furylacetic acid, provide insights into the local chemical reactivity and potential applications in biochemical processes (Frau & Glossman-Mitnik, 2018).

properties

Product Name

(R)-5-oxo-2,5-dihydro-2-furylacetic acid

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

2-[(2R)-5-oxo-2H-furan-2-yl]acetic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/t4-/m0/s1

InChI Key

HPEKPJGPWNSAAV-BYPYZUCNSA-N

Isomeric SMILES

C1=CC(=O)O[C@@H]1CC(=O)O

SMILES

C1=CC(=O)OC1CC(=O)O

Canonical SMILES

C1=CC(=O)OC1CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-oxo-2,5-dihydro-2-furylacetic acid
Reactant of Route 2
(R)-5-oxo-2,5-dihydro-2-furylacetic acid
Reactant of Route 3
(R)-5-oxo-2,5-dihydro-2-furylacetic acid
Reactant of Route 4
(R)-5-oxo-2,5-dihydro-2-furylacetic acid
Reactant of Route 5
(R)-5-oxo-2,5-dihydro-2-furylacetic acid
Reactant of Route 6
(R)-5-oxo-2,5-dihydro-2-furylacetic acid

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